6-Chloro-9-methyl-7H-purin-8(9H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-9-methyl-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-5-3(10-6(11)12)4(7)8-2-9-5/h2H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZYRUQLZCSBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 9 Methyl 7h Purin 8 9h One and Analogous Purine Derivatives
Strategies for Purine (B94841) Core Formation and Derivatization
The synthesis of the purine core, a fused heterocyclic system of pyrimidine (B1678525) and imidazole (B134444) rings, can be achieved through various pathways. These methods often involve the cyclization of appropriately substituted acyclic or heterocyclic precursors.
Synthesis from Precursors such as Diaminomaleonitrile (B72808), Urea (B33335), Imidazole, and Pyrimidine Derivatives
The construction of the purine ring system can be effectively achieved from readily available precursors like diaminomaleonitrile, urea, imidazole, and pyrimidine derivatives.
Diaminomaleonitrile and Urea Derivatives: Diaminomaleonitrile (DAMN) serves as a versatile precursor in purine synthesis. For instance, the reaction of a three-component mixture of aminomalononitrile, urea, and α-amino acid methyl esters can lead to the multicomponent synthesis of substituted purines. thieme.de This approach allows for the decoration of the C(8)-position of the purine ring. thieme.de In a related strategy, the condensation of 2-methoxyphenyl isocyanate with diaminomaleonitrile yields a urea derivative, which can then be treated with an aldehyde to synthesize a series of purine derivatives. rsc.org
A more direct route to an 8-oxo-purine structure involves the use of urea with a pyrimidine derivative. For example, the synthesis of 6-chloro-9-methyl-9H-purin-8-ol has been achieved by heating a mixture of 6-chloro-N4-methyl-4,5-pyrimidinediamine with urea.
Imidazole Derivatives: The synthesis of purines from imidazole precursors is a well-established method. mdpi.com This approach often involves the construction of the pyrimidine ring onto a pre-existing imidazole scaffold. For instance, 7-substituted purines can be efficiently obtained from 4-aminoimidazole-5-carbaldehyde oximes. mdpi.com These oximes are prepared from 4-nitroimidazole (B12731) through a series of transformations. mdpi.com Furthermore, 8-amino-3-deazaguanine, an analog of 8-aminoguanine, has been synthesized from a methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate precursor. nih.gov
Pyrimidine Derivatives: Conventional methods for synthesizing purine compounds often involve producing the purine ring system from an appropriately substituted pyrimidine. nih.gov A notable example is the divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides from common precursors, highlighting the shared chemical ancestry. nih.govexlibrisgroup.comdoaj.org This pathway underscores the feasibility of forming the imidazole ring onto a pyrimidine precursor to yield the purine skeleton. nih.gov The synthesis of 6-chloro-8-substituted-9[H]-purine derivatives has been achieved by treating 6-halo-4,5-diaminopyrimidine with substituted aromatic acids.
Multicomponent Reactions in Purine Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like purines from simple starting materials in a single step. Current time information in Pasuruan, ID. These reactions are highly efficient and allow for the generation of molecular diversity. Current time information in Pasuruan, ID. The synthesis of purine and pyrimidine derivatives through MCRs is considered a sustainable and cost-effective approach. Current time information in Pasuruan, ID.
One example involves a three-way regioselective synthesis of amino acid-decorated imidazole, purine, and pyrimidine derivatives starting from diaminomaleonitrile, which is a significant prebiotic chemical precursor. Current time information in Pasuruan, ID. Another approach utilizes a three-component mixture of aminomalononitrile, urea, and α-amino acid methyl esters for the synthesis of C(8)-substituted purines. thieme.de
Regioselective Functionalization of the Purine Nucleus
The biological activity and chemical properties of purine derivatives are highly dependent on the nature and position of their substituents. Therefore, the regioselective functionalization of the purine nucleus is a critical aspect of their synthesis.
Introduction of the 6-Chloro Moiety
The 6-chloro substituent is a key functional group that serves as a versatile handle for further derivatization of the purine ring. A common method for its introduction is the chlorination of hypoxanthine (B114508) or its derivatives. The synthesis of 6-chloropurine (B14466) can be achieved by reacting hypoxanthine with bis(trichloromethyl)carbonate in an organic solvent under the action of an organic amine catalyst. patsnap.com Another established method involves the reaction of hypoxanthine with phosphorus oxychloride in the presence of an organic base like a dialkylaniline. google.com Similarly, acetyl hypoxanthine can be used as a starting material, which is then chlorinated with phosphorus oxychloride in the presence of a tertiary amine catalyst. google.com
The direct arylation of 6-chloropurine with activated aromatics can also be achieved, promoted by anhydrous AlCl₃. nih.gov
Alkylation at the N9 Position to Incorporate the Methyl Group
The alkylation of purines can often lead to a mixture of N7 and N9 isomers. However, various methods have been developed to achieve regioselective N9-alkylation. The alkylation of 6-chloropurine with alkyl halides under basic conditions, such as in the presence of potassium carbonate in DMF, is a common approach, although it can produce a mixture of N7 and N9 isomers, with the N9 isomer often being the major product. google.comnih.gov
For the synthesis of N9-alkylated 8-oxoguanines, a favorable reaction sequence starts from 6-chloroguanine and involves N9-alkylation, followed by C8-bromination and subsequent hydrolysis of both halogens. mdpi.com The use of Mitsunobu conditions can offer higher N9 selectivity compared to classical alkylation methods. mdpi.com
To improve the selectivity for N7 or N9 alkylation, the reaction conditions can be tuned. For instance, in the ¹¹C-methylation of 6-bromopurine, the use of less polar solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) (AcOEt) improved the selectivity for the N7 isomer, while more conventional solvents like acetone (B3395972) or acetonitrile (B52724) favored the N9 isomer. nih.gov
Cyanation at the C8 Position: Regioselective C-H Cyanation and Halide Displacement
The introduction of a cyano group at the C8 position of the purine ring can be accomplished through either direct C-H cyanation or by the displacement of a halide.
Regioselective C-H Cyanation: A direct and regioselective C-H cyanation of purines at the C8 position has been developed. nih.govexlibrisgroup.comdoaj.org This method involves a sequential triflic anhydride (B1165640) activation of the purine, followed by nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination. nih.govexlibrisgroup.comdoaj.org This process occurs on the electron-rich imidazole part of the purine, leading to 8-cyanated purine derivatives in moderate to excellent yields. nih.govexlibrisgroup.comdoaj.org This direct C-H functionalization avoids the need for a pre-installed leaving group at the C8 position.
Halide Displacement: The cyanation of 8-halopurines is another common strategy. This typically involves a nucleophilic substitution reaction where a halide at the C8 position is displaced by a cyanide ion. Palladium-catalyzed cross-coupling reactions are often employed for this transformation. For example, the cyanation of aryl halides can be effectively catalyzed by palladium complexes. researchgate.net While direct C-H arylation at the C8 position using palladium catalysis has been reported, the subsequent cyanation would typically proceed via a halide intermediate. mdpi.com The displacement of a bromide at the C8 position of a purine derivative with a cyanide source, often in the presence of a palladium or copper catalyst, can provide the corresponding 8-cyano-purine.
Transformations of the 8(9H)-one Functionality
The 8-oxo functionality in purine systems, such as in 6-Chloro-9-methyl-7H-purin-8(9H)-one, is a site of significant chemical reactivity. The 7,8-dihydro-8-oxopurine structure exists predominantly in its 8-keto tautomeric form. nih.govhoffmanlab.org This functionality is not merely a stable endpoint but can be a precursor for further molecular modifications.
One of the key transformations involves the conversion of the 8-oxo group into a halogen, which can then serve as a leaving group for subsequent cross-coupling or nucleophilic substitution reactions. For instance, research into the synthesis of 9-alkylated 8-oxoguanines has explored the hydrolysis of 6-chloro-8-bromopurines to yield 6-chloro-8-oxopurines, demonstrating a reversible pathway where an oxo group can be sourced from a halogenated precursor. This implies that transformations converting the C8-oxo group back to a C8-halo group are synthetically valuable.
The 8-oxo group itself influences the electronic properties of the purine ring. Compared to the parent adenine (B156593) or guanine (B1146940), 8-oxopurines like 7,8-dihydro-8-oxoadenine (8-oxoA) have a lower redox potential, making them more susceptible to further oxidation. nih.gov This reactivity can lead to the formation of other lesions or adducts, particularly at the C2 position, which becomes susceptible to nucleophilic attack by the highly reactive 8-oxoA iminoquinone intermediate. nih.gov Another documented transformation is the conversion of 8-nitropurines into 8-oxopurines. This reaction can be mediated by the peroxynitrite anion acting as a nucleophile, with the resulting 8-oxopurine being susceptible to further oxidation. nih.gov
These transformations highlight the chemical versatility of the 8-oxo functionality, allowing it to be either a stable final modification or an intermediate handle for introducing further diversity into the purine scaffold.
Advanced Synthetic Protocols for this compound Related Structures
The synthesis of functionalized purine derivatives often requires sophisticated chemical strategies to achieve regioselectivity and high yields. Advanced protocols, including metal-catalyzed cross-coupling reactions, directed metallation, and energy-assisted methods, are instrumental in building the molecular complexity of structures related to this compound.
Base-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds at the C6 position of the purine ring. lookchem.comwikipedia.org These reactions typically couple a 6-chloropurine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. lookchem.comacs.org
The mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloropurine, forming a Pd(II) complex.
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic borate (B1201080) complex. libretexts.orgorganic-chemistry.org
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of solvent and base is critical for reaction efficiency. While some Suzuki-Miyaura couplings of 6-chloropurines are performed in organic solvents like toluene (B28343) or DME, others have been successfully conducted in water, offering a greener alternative. lookchem.comresearchgate.net
| Entry | 6-Halopurine Derivative | Coupling Partner | Catalyst / Base / Solvent | Product | Yield (%) | Reference |
| 1 | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ (anhydrous) / Toluene | 9-Benzyl-6-phenylpurine | 95% | lookchem.com |
| 2 | Protected 6-chloropurine riboside | Substituted phenylboronic acids | Not specified | Protected 6-phenylpurine riboside | High | acs.org |
| 3 | 6-Chloropurine | Phenylboronic acid | Not specified / aq. K₂CO₃ / DME | 6-Phenylpurine | Low conversion | lookchem.com |
Lithiation-Halogenation Approaches for C-Functionalization
Direct functionalization of the purine C8 position can be achieved through lithiation, leveraging the relative acidity of the C8-proton. researchgate.netresearchgate.net This approach involves deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a lithium-amide base (LTMP), to generate a highly reactive C8-lithiated intermediate. This species can then be quenched with a suitable electrophile to introduce a variety of functional groups. researchgate.netacs.org
For halogenation, the C8-lithiated or other C8-metalated purine can be treated with an electrophilic halogen source. This method provides a direct route to 8-halopurines, which are versatile intermediates for further derivatization.
Key aspects of this methodology include:
Directed Deprotonation : The C8-proton is the most acidic on the purine ring, making it the primary site for deprotonation by strong bases. researchgate.net
Protection Strategy : Protecting groups on other reactive sites (e.g., amino groups or sugar hydroxyls) are often necessary to prevent side reactions. Lithiation of unprotected 2-amino-6-chloropurines, for example, can lead to ring-opening of the pyrimidine moiety. researchgate.net
Electrophilic Quench : A range of halogenating agents can be used. For instance, chlorination of C8-lithiated species has been achieved using p-toluenesulfonyl chloride. researchgate.net Bromination and iodination can be accomplished using reagents like 1,2-dibromo-1,1,2,2-tetrachloroethane and molecular iodine, respectively, often via zinc- or magnesium-metalated intermediates. mdpi.com
| Entry | Purine Substrate | Base / Conditions | Electrophile | Product | Yield (%) | Reference |
| 1 | N²-THP-protected 2-amino-6-chloro-9-substituted purine | LDA / THF, -78 °C | p-Toluenesulfonyl chloride | 8-Chloro-N²-THP-2-amino-6-chloro-9-substituted purine | Not specified | researchgate.net |
| 2 | MOM-protected purine | TMPZnCl·LiCl / THF, 25 °C | Iodine (I₂) | 8-Iodo-MOM-protected purine | 60-98% | mdpi.com |
| 3 | MOM-protected purine | TMPZnCl·LiCl / THF | (CCl₂Br)₂ | 8-Bromo-MOM-protected purine | High | mdpi.com |
| 4 | Silyl-protected adenosine | LDA / THF, -70 °C | MeI | 8-Methyl-silyl-protected adenosine | Not specified | researchgate.net |
Microwave-Assisted Synthesis of Purine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved selectivity compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various purine derivatives, including analogs of this compound.
The primary advantage of microwave heating is its ability to rapidly and efficiently transfer energy directly to the solvent and reactant molecules, resulting in uniform heating throughout the reaction volume. This can overcome kinetic barriers and minimize the formation of side products that may occur during prolonged heating. nih.govnih.gov
Applications in purine synthesis include:
Nucleophilic Aromatic Substitution : The displacement of the chlorine atom at the C6 position of 6-chloropurines with various nucleophiles (e.g., amines, thiols) is significantly enhanced under microwave irradiation. nih.govscielo.br Reactions that might take several hours with conventional heating can often be completed in minutes. nih.govrsc.org
Greener Protocols : Microwave assistance can facilitate the use of more environmentally benign solvents, such as water, or even solvent-free conditions, aligning with the principles of green chemistry. researchgate.netscielo.brrsc.org For example, the amination of 6-chloropurine with various amines has been efficiently performed in water under microwave irradiation, providing a facile and eco-friendly protocol. scielo.br
| Reaction Type | Substrate | Reagents | Conditions | Time | Yield | Reference |
| Amination | 6-Chloropurine | Aniline, Et₃N | Microwave, 200 W, 72 °C (in water) | 10 min | 95% | researchgate.net |
| Amination | 6-Chloropurine Acyclovir Analog | Various Amines | Microwave | 5-15 min | 81-98% | nih.govresearchgate.net |
| Nucleophilic Substitution | 6-Chloropurine Riboside | Various Nucleophiles | Microwave (solvent-free) | 5 min | Good to High | rsc.org |
Chemical Reactivity and Derivatization of the 6 Chloro 9 Methyl 7h Purin 8 9h One Scaffold
Nucleophilic Aromatic Substitution at the 6-Position
The chlorine atom at the C6 position of the purine (B94841) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of purine chemistry, enabling the introduction of a wide array of functional groups and the synthesis of various derivatives. The reaction is facilitated by the electron-deficient nature of the pyrimidine (B1678525) portion of the purine scaffold.
Replacement of the Chlorine Atom with Diverse Nucleophiles
The C6-chloro group can be readily displaced by a variety of oxygen, sulfur, nitrogen, and carbon-based nucleophiles. For instance, reaction with alkoxides or phenoxides leads to the formation of 6-alkoxy or 6-aryloxy derivatives. Similarly, treatment with thiols or thiolates yields 6-thioether compounds. These reactions are typically performed under basic conditions to generate the active nucleophile. The versatility of this position allows for significant structural diversification, which is crucial for developing new compounds. researchgate.netresearchgate.net
Formation of Substituted Amino Purine Derivatives
A particularly significant transformation is the reaction of the 6-chloro group with amines to form 6-aminopurine derivatives. researchgate.net This reaction, often referred to as amination, is a common strategy for synthesizing analogues of naturally occurring adenines. A wide range of primary and secondary amines, including alkylamines, arylamines, and heterocyclic amines, can be employed. researchgate.netnih.gov The reaction is typically carried out by heating the 6-chloropurine (B14466) derivative with the desired amine in a polar solvent such as ethanol (B145695), isopropanol, or dimethylformamide (DMF). researchgate.netnih.gov The resulting 6-substituted amino purines are a class of compounds with considerable interest in medicinal chemistry. researchgate.net
| Starting Material | Nucleophile/Reagent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-amino-6-chloropurine (B14584) | Benzyl mercaptan | DMF, 80°C, 2 h | 6-Thioether purine | researchgate.net |
| 2-amino-6-chloropurine | Various amines | DMF, 80°C, 18 h | 6-Substituted amino purine | researchgate.net |
| 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | Substituted piperazines | Not specified | 6,8,9-Trisubstituted purine | nih.gov |
| 4,6-dichloro-5-nitropyrimidine (precursor) | Cyclopentylamine | Sealed tube, 125°C, 6 h | 6-Chloro-N-cyclopentylpyrimidine-4,5-diamine (intermediate) | nih.gov |
Transformations at the Purine Ring Nitrogens
The alkylation and acylation of nitrogen atoms in the purine ring are fundamental reactions for creating derivatives. However, controlling the site of substitution—typically between the N7 and N9 positions—is a well-documented challenge in purine chemistry. acs.orgnih.gov
N7 and N9 Alkylation and Acylation Studies
For the 6-Chloro-9-methyl-7H-purin-8(9H)-one scaffold, the N9 position is already occupied by a methyl group. Therefore, any subsequent alkylation or acylation reactions would be directed primarily to the N7 position of the imidazole (B134444) portion of the ring. Direct alkylation of purine derivatives with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers. nih.govacs.org In the case of the N9-methylated starting material, this simplifies the outcome, making the N7 position the most probable site for further substitution. Methodologies have been developed to improve regioselectivity, including the use of specific bases, solvents, and catalysts. nih.govub.edu For instance, microwave-assisted reactions have been shown to improve yields and reduce reaction times for N9-alkylation in related purines. ub.edu
Regioisomeric Considerations in Substitution Reactions
Achieving regioselectivity in purine substitution is critical. The predominance of N9 versus N7 alkylation can be influenced by several factors, including the nature of the substituent at other positions (like C2 and C6), the type of alkylating agent, and the reaction conditions. acs.orgub.eduresearchgate.net In many cases, N9-alkylation is the thermodynamically favored outcome. nih.govacs.org However, steric and electronic effects can alter this preference. For example, bulky substituents at the C6 position can sterically hinder the N7 position, favoring N9 substitution. Conversely, certain substituents can electronically favor the N7 position. acs.orgnih.gov For the specific case of this compound, the pre-existing N9-methyl group effectively blocks that site, thus directing incoming electrophiles to the N7 nitrogen. The stability of the resulting N7-substituted product can be a factor; for example, N7-tert-butyl groups on 6-chloropurine have been shown to be labile in the presence of acids, whereas the N9-isomers are stable. acs.org
| Starting Material | Alkylating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| 6-chloropurine | Methyl iodide, DBU, acetonitrile (B52724) | 48 h, room temp. | Mixture of N7- and N9-methyl isomers | ub.edu |
| 6-chloropurine | tert-Butyl bromide, BSA, SnCl₄, ACN | Room temp., 4 h | 7-(tert-butyl)-6-chloropurine (N7 isomer) | nih.gov |
| 6-chloropurine | tert-Butyl bromide, BSA, SnCl₄, ACN | 80°C, 5 h | 9-(tert-butyl)-6-chloropurine (N9 isomer) | acs.org |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide, NaH, DMF | Not specified | Exclusive N9-ethyl isomer | acs.orgnih.gov |
Modifications and Transformations of the C8 Position
The C8 position of the purine scaffold is another key site for chemical modification, allowing for the introduction of a variety of substituents that can significantly alter the molecule's properties. mdpi.comresearchgate.net In the case of this compound, the position is occupied by a carbonyl group, which itself can be considered a point of transformation, though functionalization often begins with a C8-H or C8-halogen precursor.
The introduction of substituents at the C8 position of a purine ring often involves initial metalation (lithiation or magnesiation) of the C8-hydrogen, followed by quenching with an electrophile. mdpi.comresearchgate.net For instance, treating a protected purine nucleoside with a strong base like lithium diisopropylamide (LDA) generates a C8-lithiated species, which can then react with agents like methyl iodide to yield a C8-methyl derivative. mdpi.com Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds at this position, allowing for the introduction of aryl or vinyl groups. nih.gov Direct C-H functionalization, such as cyanation, provides another route to C8-substituted purines. mdpi.com
Once a substituent is in place, the C8-oxo functionality could be introduced via oxidation. A more direct approach involves the cyclization of a substituted pyrimidine precursor. For example, the condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes or carboxylic acids is a common method to construct the imidazole ring and simultaneously install a substituent at the C8 position. nih.govresearchgate.net This method provides direct access to 6-chloro-8-substituted-9H-purine derivatives. researchgate.net
| Purine Precursor Type | Method | Reagents | Resulting C8-Substituent | Reference |
|---|---|---|---|---|
| C8-H Purine | Lithiation/Alkylation | 1. LDA; 2. MeI | Methyl | mdpi.comresearchgate.net |
| C8-Iodo Purine | Stille Coupling | Tributylvinylstannane, Pd catalyst | Vinyl | mdpi.com |
| C8-Bromo Guanosine | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl (e.g., Phenyl) | nih.gov |
| 6-Chloro-9-substituted-9H-purine | Direct C-H Cyanation | Tosyl cyanide, K₂CO₃ | Cyano | mdpi.com |
| 6-chloropyrimidine-4,5-diamine | Condensation/Cyclization | Aldehydes, Cellulose (B213188) sulfuric acid | Various (e.g., Aryl, Alkyl) | researchgate.net |
Cyanation and Subsequent Conversions to Amides, Imidates, and Other Heterocycles
The conversion of the 6-chloro group to a cyano (nitrile) group is a key step in diversifying the purine scaffold. The cyanation of 6-chloropurines can be achieved through methods like nucleophilic aromatic substitution (SNAr) using potassium cyanide or via palladium-catalyzed cross-coupling with reagents such as zinc cyanide. nih.govmdpi.com While direct cyanation of the specific this compound is a plausible transformation, much of the documented research focuses on the broader class of 6-chloropurines and the subsequent reactivity of the resulting 6-cyanopurines.
Once installed, the cyano group is a valuable synthetic handle that can be converted into a variety of other functional groups. For instance, reaction of 6-cyanopurines with alcohols like methanol (B129727) or ethanol in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can selectively produce 6-alkoxyformimidoylpurines, which are related to imidates. researchgate.net Further reaction of these intermediates can lead to amidines. nih.gov
The nitrile group can also undergo hydrolysis to form amides (carboxamides). For example, heating a 5-amino-1-aryl-1H-imidazole-4-carboxamidine with ethyl acetoacetate (B1235776) and DBU can yield 6-carbamoylpurines. nih.gov Research has also demonstrated that 8-cyanopurines, which can be synthesized from 6-chloropurine derivatives, are readily converted into a range of functional groups. nih.govmdpi.com These conversions include the formation of purine amides, imidates, and other heterocyclic systems like oxazolines and isothiazoles, showcasing the synthetic utility of the cyano group in expanding the chemical space of purine analogues. nih.govmdpi.com
| Starting Material Class | Reaction | Reagent(s) | Product Class | Source(s) |
|---|---|---|---|---|
| 6-Chloropurines | Cyanation | KCN or Zn(CN)₂/Pd catalyst | 6-Cyanopurines | nih.govmdpi.com |
| 6-Cyanopurines | Alcoholysis | Methanol/Ethanol, DBU | 6-Alkoxyformimidoylpurines (Imidate-related) | researchgate.net |
| Cyanopurine Precursors | Cyclization/Hydrolysis | Ethyl acetoacetate, DBU | 6-Carbamoylpurines (Amides) | nih.gov |
| 8-Cyanopurines | Functional Group Conversion | Various | Purine Amides, Imidates, Heterocycles | nih.govmdpi.com |
Halogenation at C8
The C8 position of the purine ring is part of the electron-rich imidazole moiety, making it susceptible to electrophilic attack. nih.gov Halogenation at this site, particularly bromination or chlorination, furnishes key intermediates for further derivatization, such as in cross-coupling reactions. mdpi.comnih.gov For methylxanthine derivatives like the title compound, modification at the C8 position is a primary strategy for altering their biological profiles. researchgate.netbiointerfaceresearch.com
Simple electrophilic C8-bromination of purines and their nucleosides is readily achieved using various reagents. mdpi.com Common brominating agents include N-bromosuccinimide (NBS) in solvents like DMF, or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can efficiently brominate purine nucleosides at the C8 position. nih.govresearchgate.net The addition of a Lewis acid can enhance the efficiency of these reactions. nih.gov Pyridinium tribromide is another effective reagent for the C8-bromination of electron-rich purines. researchgate.net
Chlorination at the C8 position can also be performed using various electrophilic methods. mdpi.com Alternatively, C8-halogenation can be accomplished through metalation followed by quenching with a halogen source. mdpi.com For example, lithiation of a protected 6-chloropurine can direct metalation to the C8 position, which upon reaction with an electrophilic bromine source like 1,3-dibromo-5,5-dimethylhydantoin, yields the C8-bromo derivative. mdpi.com These 8-halo-purinone intermediates are crucial for synthesizing more complex analogues. nih.gov
| Halogenation Type | Reagent(s) | Substrate Class | Source(s) |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Purine Nucleosides | nih.govresearchgate.net |
| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Purine Nucleosides | nih.govresearchgate.net |
| Bromination | Pyridinium Tribromide | Electron-rich Purines | researchgate.net |
| Chlorination/Bromination | Metalation (e.g., LiTHP) then Halogen Source | Protected 6-Chloropurines | mdpi.com |
Synthesis of Complex Purine Conjugates and Analogues
Incorporation of Polycyclic and Heterocyclic Moieties (e.g., triazole, pyrazole (B372694), pyrazoline)
Attaching other heterocyclic rings, such as triazoles and pyrazoles, to the purine scaffold is a widely used strategy to create novel chemical entities with diverse biological activities. mdpi.combiointerfaceresearch.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-purine conjugates. nih.gov This reaction typically involves coupling a purine functionalized with an alkyne group to an azide, or vice versa. For instance, 8-ethynylcaffeine can be reacted with various azides to produce 8-(1,2,3-triazolyl)caffeine derivatives. nih.gov
The synthesis of pyrazole-purine hybrids can be achieved through several routes. One common method involves the Vilsmeier-Haack reaction on a hydrazone derivative to construct the pyrazole-4-carbaldehyde, which can then be linked to other scaffolds. mdpi.com Another approach involves building the pyrazole ring onto a pre-existing heterocyclic precursor. biointerfaceresearch.com Synthetic routes have been developed to access triazole-pyrazole hybrids that allow for the N-functionalization of the pyrazole before the triazole unit is attached via CuAAC, offering a versatile strategy for creating libraries of multi-substituted heterocyclic conjugates. nih.gov
Development of Purine-Based Nucleoside Analogues
Purine nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. mdpi.com The development of these analogues from the this compound scaffold can be envisioned through two main pathways: modification of the existing N9-methyl group or, more commonly, starting from a related purine base to introduce a sugar or a sugar-like moiety at the N9 position.
The synthesis of nucleoside analogues generally involves the glycosylation of a silylated purine base with a protected sugar halide or acetate (B1210297). Subsequent deprotection yields the final nucleoside. researchgate.net Acyclic nucleoside analogues, where the sugar ring is replaced by a flexible side chain, represent another important class. These are often synthesized by alkylating the purine base with a suitable acyclic side chain precursor. For example, 6-amino-7H-purin-8(9H)-one can be alkylated with various agents to afford N9-monosubstituted and N7,N9-disubstituted acyclic nucleoside analogues. The 6-chloro group is a versatile handle in these syntheses, often being displaced by amines or other nucleophiles after the nucleoside or analogue structure has been formed. researchgate.netresearchgate.net Similarly, 8-bromo or 8-chloro purine nucleosides serve as precursors for further modifications at the C8-position, allowing for the synthesis of a wide array of structurally diverse and biologically active compounds. nih.govmdpi.com
Biological Activities and Pharmacological Potential of 6 Chloro 9 Methyl 7h Purin 8 9h One and Its Analogues
Antiviral Efficacy
Purine (B94841) analogues have long been a significant class of antiviral agents, and derivatives of 6-chloropurine (B14466) are no exception. Their structural similarity to endogenous purines allows them to interfere with viral replication processes, making them promising candidates for antiviral drug development.
Inhibition of Viral Replication Processes
The primary mechanism by which many purine analogues exert their antiviral effect is through the inhibition of viral replication. nih.gov These compounds can act as mimics of natural nucleosides and be incorporated into the growing viral RNA or DNA chain, leading to chain termination. Alternatively, they can inhibit viral polymerases, the enzymes responsible for replicating the viral genome. nih.gov
For instance, studies on 6-substituted 9-beta-D-ribofuranosylpurine 3',5'-cyclic phosphates have shown that these compounds can inhibit the cytopathogenic effects of various viruses. The 6-methylthio derivative, a related purine analogue, was found to be most effective when added to cell cultures prior to viral infection, suggesting that it interferes with the early stages of the viral life cycle. nih.gov The antiviral activity of some 6-chloropurine nucleoside analogues has been shown to be dependent on phosphorylation by viral kinases, indicating that the virus's own machinery can activate the drug. nih.gov
Potential as Antiviral Agents Targeting RNA Viruses
Several 6-chloropurine derivatives have demonstrated activity against RNA viruses. For example, certain 6-(dimethylamino)-9-(substituted benzyl)-2-(trifluoromethyl)-9H-purine analogues have shown inhibitory activity against rhinovirus type 1B. nih.gov While no specific activity data for 6-Chloro-9-methyl-7H-purin-8(9H)-one against a broad range of RNA viruses is available, the activity of its analogues suggests potential in this area. The development of broad-spectrum antiviral agents is crucial for responding to emerging viral threats, and purine derivatives represent a promising avenue of research. ualberta.ca
Antitumor and Antiproliferative Properties
The cytotoxic effects of purine analogues have been extensively explored in the context of cancer therapy. 6-Chloropurine derivatives have shown significant promise in modulating cancer cell growth and inducing cell death through various mechanisms.
Modulation of Cancer Cell Growth and Proliferation
Derivatives of 6-chloropurine have demonstrated the ability to inhibit the growth and proliferation of various cancer cell lines. For example, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were evaluated for their antiproliferative activities against human cancer cell lines, with one compound showing potent activity against A549 lung cancer cells. nih.gov This compound was also found to inhibit colony formation and migration of these cancer cells in a concentration-dependent manner. nih.gov
Furthermore, newly synthesized 6-chloro/morpholino/amino-9-sulfonylpurine derivatives have exhibited a promising ability to inhibit the growth of various human carcinoma, leukemia, and lymphoma cells. mdpi.com The antiproliferative activity of some 6-morpholino/amino-9-sulfonylpurine derivatives was associated with the accumulation of leukemia cells in the subG0 phase of the cell cycle, indicating that apoptosis is a mode of cell death. mdpi.com
| Compound/Analog | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivative | A549 (Lung Cancer) | Potent antiproliferative activity, inhibition of colony formation and migration. | nih.gov |
| 6-morpholino/amino-9-sulfonylpurine derivatives | Human carcinoma, leukemia, and lymphoma cells | Inhibition of cell growth, induction of apoptosis. | mdpi.com |
| 9-Norbornyl-6-chloropurine (NCP) | CCRF-CEM (Leukemia) | Increased cytotoxicity upon glutathione (B108866) depletion. | nih.gov |
Interference with DNA Synthesis in Malignant Cells
A fundamental mechanism by which purine analogues exert their antitumor effects is by interfering with DNA synthesis. nih.gov As structural mimics of natural purines, these compounds can be incorporated into DNA, leading to chain termination and the inability of the cell to replicate its genetic material. This disruption of DNA synthesis is particularly detrimental to rapidly dividing cancer cells. nih.gov
Interactions with Specific Cancer-Related Biomolecules (e.g., CD73, PI3Kγ)
Recent research has focused on the interaction of purine analogues with specific molecular targets that are crucial for cancer cell survival and proliferation.
CD73: Ecto-5'-nucleotidase (CD73) is an enzyme that is often overexpressed on the surface of various cancer cells and contributes to an immunosuppressive tumor microenvironment. Inhibitors of CD73 are therefore considered promising cancer immunotherapeutic agents. nih.gov While direct inhibition of CD73 by this compound has not been explicitly reported, related 2-substituted α,β-methylene-ADP derivatives have been shown to be potent competitive inhibitors of human CD73. nih.gov
PI3Kγ: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in cancer and plays a critical role in cell growth, proliferation, and survival. The gamma isoform of PI3K (PI3Kγ) is particularly important in immune cells and has emerged as a target in immuno-oncology. A potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), AZD7648, which has a 7-methyl-purin-8-one core structure, showed only weak activity against PI3Kγ. nih.gov Conversely, another purine analogue, IC87114, is a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ). nih.gov This highlights the potential for developing highly selective purine-based inhibitors targeting specific PI3K isoforms. The antitumor action of some purine- and sulfonamide-based derivatives has been linked to the PI3K/Akt/mTOR pathway. mdpi.com
| Compound/Analog | Target Biomolecule | Effect | Reference |
|---|---|---|---|
| 2-Substituted α,β-methylene-ADP derivatives | CD73 | Potent competitive inhibition. | nih.gov |
| AZD7648 (7-methyl-purin-8-one core) | PI3Kγ | Weak inhibitory activity. | nih.gov |
| IC87114 (purine analogue) | PI3Kδ | Potent and selective inhibition. | nih.gov |
| Purine- and sulfonamide-based derivatives | PI3K/Akt/mTOR pathway | Implicated in antitumor mechanism. | mdpi.com |
Purinergic Signaling Modulation and Immunological Aspects
The purine scaffold is a cornerstone of purinergic signaling, a crucial cell-to-cell communication system mediated by extracellular nucleotides and nucleosides. Analogues of the this compound core structure have been investigated for their ability to interact with and modulate components of this system, particularly those involved in immune responses.
Ligand Interactions with Purinergic Receptors
While specific binding data for this compound at classical P2X and P2Y purinergic receptors is not extensively detailed in available literature, research on closely related 8-oxoadenine analogues demonstrates potent interactions with other critical immune receptors.
Notably, a series of 8-oxoadenine derivatives have been identified as potent Toll-Like Receptor 7 (TLR7) agonists. The exploration of substitutions at the N-9 position of the purine core revealed that incorporating saturated nitrogen heterocycles leads to a significant and selective enhancement of IFNα-inducing potency. Further optimization through substitutions at the C-2 position, such as with an (S)-pentyloxy group, resulted in the selection of GSK2245035 as a highly potent and selective intranasal TLR7 agonist. In contrast, a study on 5-azapurines, which are structurally related to purines, showed that selected representatives had little to no influence on five tested purinergic receptors, indicating that specific structural features are essential for receptor interaction. acs.org
Influence on Immune Responses and Inflammatory Pathways
The interaction of purin-8-one analogues with immune receptors like TLR7 translates into significant modulation of immune and inflammatory pathways.
The TLR7 agonist GSK2245035, an 8-oxoadenine derivative, demonstrated the ability to induce nanomolar concentrations of Interferon-alpha (IFNα) in human whole blood. This activity was highly selective, showing much lower induction of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα), which suggests a profile that could minimize inflammatory events. bohrium.com In human cell cultures, this compound was also found to suppress Th2 cytokine responses to allergens, highlighting its potential in modulating allergic inflammatory conditions. bohrium.com
In a different approach, novel 9-cinnamyl-9H-purine analogues were developed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway. This pathway is a critical driver of inflammation. One compound, 5e , significantly inhibited nitric oxide production in LPS-induced macrophages and reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. redalyc.org Mechanistically, this was achieved by disrupting the interaction between TLR4 and the adaptor protein MyD88. redalyc.org
These findings underscore the multifaceted influence of purine analogues on immunity, capable of both stimulating specific anti-viral responses (via TLR7) and suppressing pro-inflammatory cascades (via TLR4 inhibition).
Other Investigated Biological Activities
Beyond immunomodulation, the 6-chloro-purine scaffold has been explored for a variety of other potential therapeutic applications.
Antifungal Spectrum and Activity
Derivatives of 6-chloropurine have demonstrated notable antifungal properties. A series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) were screened for antifungal activity against several fungal species. nih.gov Six new derivatives were found to be active against Bacillus subtilis, Aspergillus niger, and Candida tropicalis using the disc diffusion method. nih.gov
In a separate study, molecular docking of derivatives of 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine suggested outstanding anti-fungal activity, superior to the reference drug abacavir. medchemexpress.com Another investigation into purine analogues identified a compound, DT-23 , as a potent inhibitor of inositol (B14025) polyphosphate kinases (IP3–4K and IP6K) in the pathogenic fungus Cryptococcus neoformans. acs.org This inhibition is significant as these enzymes are crucial for fungal virulence. DT-23 not only inhibited the recombinant enzymes but also suppressed fungal growth with a Minimum Inhibitory Concentration (MIC) of 15 μg/mL and acted synergistically with Amphotericin B. acs.org
| Compound Class | Fungal Strain(s) | Activity Noted | Reference |
|---|---|---|---|
| 6-Substituted purines (from 2-amino-6-chloropurine) | Aspergillus niger, Candida tropicalis, Bacillus subtilis | Active in disc diffusion assay | nih.gov |
| DT-23 (TNP analogue) | Cryptococcus neoformans | MIC₅₀ = 15 µg/mL; Synergizes with Amphotericin B | acs.org |
| 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine analogues | Not specified | Predicted outstanding activity via molecular docking | medchemexpress.com |
Antioxidant and Anti-Lipid Peroxidation Effects
The purine structure is related to uric acid, a known antioxidant in the human body. Investigations into synthetic purine analogues have revealed similar properties. An in-vitro study on human erythrocyte membranes found that many methylated purine analogues, such as 1,3-dimethyluric acid and 1,3,7-trimethyluric acid, had a suppressive effect on lipid peroxidation induced by hydrogen peroxide and ozone. google.com This effect was concentration-dependent and suggests that these compounds may be useful as antioxidants. google.com
Furthermore, a study focused on the synthesis of new 6-chloro-8-substituted-9[H]-purine derivatives reported that the synthesized compounds possessed significant antioxidant activity. nih.gov Lipid peroxidation is a key process in cellular damage, and its inhibition is a marker of antioxidant capability. The ability of these purine analogues to prevent the formation of thiobarbituric acid reactive materials is a direct measure of their anti-lipid peroxidation effect. google.com
Thrombin Inhibitory Capabilities
Thrombin is a critical serine protease involved in the blood coagulation cascade, making it a target for antithrombotic therapies. While various chemical scaffolds have been developed as thrombin inhibitors, a review of the available scientific literature indicates that this compound and its close structural analogues are not a widely reported class of thrombin inhibitors. Although some purine-containing structures, such as azolo[1,5-a]pyrimidines and their condensed thiadiazolo[3,2-a]purin-8-one analogues, have been investigated for anticoagulant activity, these are structurally distinct from the 6-chloro-9-methyl-purinone core. Similarly, while broad screening campaigns and patents may mention purine-like structures, specific and detailed structure-activity relationship studies focusing on this compound for thrombin inhibition are not prominent.
Mechanistic Insights into the Biological Actions of 6 Chloro 9 Methyl 7h Purin 8 9h One Derivatives
Molecular Target Identification and Validation Studies
The biological effects of 6-chloropurine (B14466) derivatives are rooted in their ability to interact with specific biomolecules, leading to the modulation of cellular processes.
The affinity of purine (B94841) derivatives for their biological targets is a critical determinant of their potency. For instance, in the context of antibacterial research, derivatives of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, a related heterocyclic system, have been investigated for their interaction with the bacterial 50S ribosome. Molecular docking studies of one such derivative, compound 22c, which incorporates a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine-4-amino moiety, revealed a calculated binding free energy of -7.11 kcal/mol with the 50S ribosome. This strong binding affinity is attributed to the formation of multiple hydrogen bonds with key residues of the ribosomal RNA, such as G2044, G2484, and G2482.
In the realm of anticancer research, purine-based inhibitors have been extensively studied for their binding to Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins. The binding affinity of these inhibitors to the N-terminal ATP-binding pocket of Hsp90 is a key measure of their potential efficacy. One notable purine-based Hsp90 inhibitor, BIIB021, exhibits a high binding affinity with a reported value of 1.7 nM.
Enzymatic Inhibition and Activation Mechanisms
The functional consequences of the binding of 6-chloropurine derivatives often manifest as the inhibition or activation of key enzymes involved in various cellular pathways.
Purine analogs, by their structural similarity to endogenous purines, can interfere with the enzymes of purine metabolism. This interference can disrupt the synthesis of nucleic acids, which is a cornerstone of their utility as antineoplastic and antiviral agents. For example, 6-chloropurine can be metabolized to S-(6-purinyl)glutathione and subsequently to 6-mercaptopurine, which is a known inhibitor of purine biosynthesis.
The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinases a prime target for therapeutic intervention. Purine derivatives have been developed as kinase inhibitors. For example, a derivative of 6-chloro-9H-purine, compound 9b, has demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, with an IC50 value of 0.109 ± 0.005 μM. This inhibition of EGFR is significant as the receptor plays a crucial role in cell proliferation and survival.
The replication of viral genomes is dependent on viral polymerases, making them an attractive target for antiviral drug development. Purine nucleoside analogs can act as inhibitors of these enzymes. Research has shown that analogs of 6-chloro-8-aza-9-cyclopentylpurine can inhibit bacterial RNA polymerase. The inhibitory effect requires preincubation of the enzyme with the purine analog, suggesting a time-dependent and possibly covalent interaction. In the context of rhinoviruses, derivatives of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purine have been synthesized and tested for their antirhinovirus activity, with some compounds showing IC50 values as low as 0.03 microM against rhinovirus serotype 1B. Furthermore, 9-(2'-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives have been synthesized as potential inhibitors of HCV RNA replication.
Understanding the structural basis of enzyme inhibition is crucial for the rational design of more potent and selective inhibitors. X-ray crystallography has provided detailed insights into the interaction between purine-based inhibitors and the N-terminal domain of Hsp90. These studies reveal that the purine core of the inhibitors mimics the binding of ATP, occupying the adenine-binding pocket. The substituents on the purine ring then extend into adjacent hydrophobic pockets, forming key interactions that enhance binding affinity and inhibitory activity.
For example, a study on a series of N7/N9-substituted purine derivatives as Hsp90 inhibitors demonstrated that isoxazole (B147169) derivatives showed favorable Hsp90α inhibitory activity. Specifically, compound 6c from this series exhibited a potent IC50 value of 0.203 µM. The X-ray crystal structures of these compounds bound to the N-terminal domain of Hsp90 have been determined, providing a structural rationale for their inhibitory activity and guiding further optimization efforts. These structures highlight the importance of π-π stacking interactions within a hydrophobic pocket of Hsp90.
Data Tables
Table 1: Hsp90α Inhibitory Activity of Selected Purine Derivatives
| Compound | IC50 (µM) | Cell Lines with Anticancer Activity | Reference |
| Isoxazole derivative 6b | 1.76 | Not specified | |
| Isoxazole derivative 6c | 0.203 | Not specified | |
| Six-membered derivative 14 | 1.00 | MCF-7, SK-BR-3, HCT116 | |
| BIIB021 | 0.0017 | MCF-7 (HER2 degradation IC50 = 38 nM) |
Table 2: Enzyme Inhibitory Activity of Selected Purine Derivatives
| Compound | Target Enzyme/Receptor | IC50 (µM) | Reference |
| Compound 9b | EGFR | 0.109 ± 0.005 | |
| Compound 9b | h-DHFR | 0.192 ± 0.011 | |
| 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purine derivative | Rhinovirus serotype 1B | 0.03 |
Interaction with Nucleic Acids and DNA
The structural similarity of purine derivatives to endogenous purine bases, adenine (B156593) and guanine (B1146940), allows them to interact with and disrupt nucleic acid processes. This interference is a key aspect of their biological activity. These interactions can manifest as direct binding to the DNA structure or through the metabolic disruption of nucleic acid synthesis pathways.
Studies on DNA Binding and Damage
Purine analogs can exert their effects by directly interacting with DNA. Some have been shown to cause DNA damage, which can lead to the arrest of the cell cycle and trigger apoptosis. Lipophilic purine nucleoside derivatives, for instance, have been found to enhance DNA damage induced by other agents in cancer cells. mdpi.com Furthermore, certain purine analogs function as inhibitors of DNA glycosylases, enzymes responsible for repairing DNA damage by removing oxidized bases. nih.gov By inhibiting these repair mechanisms, the analogs can lead to an accumulation of DNA lesions. nih.gov The incorporation of phosphorylated metabolites of some purine analogs into the DNA strand can also retard chain elongation during replication, a direct form of DNA damage. nih.gov
Interference with Nucleic Acid Metabolism
A primary mechanism for many biologically active purine analogs is the disruption of nucleic acid metabolism. researchgate.net These compounds can act as antimetabolites, competing with natural purines and inhibiting critical enzymes involved in the synthesis of DNA and RNA. researchgate.netresearchgate.net A crucial target in this pathway is the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which catalyzes a rate-limiting step in the de novo synthesis of guanine nucleotides. umbc.edunih.gov Lymphocytes are particularly dependent on this de novo pathway, making IMPDH inhibitors effective immunosuppressants. researchgate.net By blocking IMPDH, these analogs deplete the cell of essential guanine nucleotides (GMP, GDP, and GTP), which are necessary for DNA and RNA synthesis, thereby halting cell proliferation. umbc.edunih.govresearchgate.net This mechanism is utilized by clinical drugs such as mycophenolic acid and ribavirin. umbc.edunih.gov
Computational and Theoretical Approaches for Mechanistic Elucidation
To understand the specific interactions that drive the biological activity of 6-chloro-9-methyl-7H-purin-8(9H)-one and its derivatives, researchers employ a range of computational and theoretical methods. These in silico techniques provide detailed insights into ligand-target interactions, molecular reactivity, and the rational design of new, more effective compounds.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule, such as a purine derivative, will bind to the active site of a target protein. nih.govnih.gov This method assesses the binding affinity and orientation, providing a "snapshot" of the interaction. nih.govtpcj.org For example, docking studies have been used to investigate the binding of purine derivatives into the active sites of enzymes like cyclin-dependent kinases (CDKs) and xanthine (B1682287) oxidase. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations can offer a more dynamic view of the ligand-protein complex. nih.gov MD simulations track the movements and interactions of atoms over time, confirming the stability of the binding predicted by docking and revealing the flexibility of the complex. nih.govresearchgate.net These simulations can highlight key amino acid residues that form stable interactions with the ligand, providing a deeper understanding of the binding mechanism. nih.gov
Quantum Chemical Studies (e.g., HOMO-LUMO analysis, dipole moment) for Reactivity and Interaction Prediction
Quantum chemical calculations are used to determine the electronic properties of a molecule, which are fundamental to its reactivity and ability to interact with biological targets. emerginginvestigators.org Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept one. emerginginvestigators.orgnih.gov
Table 1: Representative Quantum Chemical Properties for Purine-like Molecules This table presents a generalized range of values found in computational studies of purine analogs and related heterocyclic compounds to illustrate the concepts. Specific values for this compound would require a dedicated study.
| Molecular Property | Illustrative Value Range | Significance in Drug Design |
| HOMO Energy | -6.8 to -0.04 eV | Indicates the molecule's capacity for electron donation. nih.gov |
| LUMO Energy | -1.5 to 0.76 eV | Indicates the molecule's capacity for electron acceptance. emerginginvestigators.orgnih.gov |
| HOMO-LUMO Gap | 0.06 to 5.3 eV | A smaller gap suggests higher chemical reactivity and easier electronic transitions. emerginginvestigators.orgnih.gov |
| Dipole Moment | ~3.5 to 6.3 D | A higher dipole moment can enhance polar interactions with the target protein. emerginginvestigators.orgresearchgate.net |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful tool in medicinal chemistry that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule's biological activity. wikipedia.org A pharmacophore model defines the key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.comnih.gov
This model can be generated from a set of structurally diverse ligands that are known to bind to a common target. wikipedia.org Once developed, the pharmacophore acts as a 3D query for virtual screening of large chemical libraries to discover new, structurally different molecules that are likely to be active. dovepress.com For purine derivatives, pharmacophore models have been successfully used to characterize the structural requirements for cytotoxic activity and to design novel inhibitors for targets like cyclin-dependent kinases. nih.govmdpi.com This approach is invaluable for hit-to-lead optimization and the design of new chemical entities with desired biological functions. dovepress.com
Proposed Chemical Mechanisms of Formation and Reactivity in Biological Contexts
The biological activity of this compound and its related derivatives is intrinsically linked to its chemical structure, which dictates its formation pathways and subsequent reactivity within a biological milieu. The key reactive centers of the molecule—the electrophilic carbon at the C6 position and the purine-8-one core—govern its interactions with biological macromolecules.
Chemical Mechanisms of Formation
The formation of this compound is not a naturally occurring biological process but is achieved through synthetic chemistry. Understanding these synthetic routes provides insight into the stability and potential precursor molecules. A common method involves the cyclization of a substituted pyrimidine (B1678525) precursor. For instance, a mixture of 6-chloro-N4-methyl-4,5-pyrimidinediamine and urea (B33335) can be heated to induce cyclization, forming the imidazole (B134444) ring of the purine system and establishing the 8-oxo functional group. The residue is then suspended in water to isolate the product.
This approach is a variation of broader methods for creating substituted purines. Generally, the synthesis of 6-chloro-8-substituted-9[H]-purines can be achieved by reacting a 6-halo-4,5-diaminopyrimidine with a suitable reagent, such as a substituted aromatic acid, to form the desired purine core. tsijournals.com The N9-methylation is a separate, crucial step. Direct alkylation of a 6-chloropurine core with an alkyl halide often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product. acs.orgnih.gov The specific placement of the methyl group at the N9 position is vital as it locks the tautomeric form and influences how the molecule presents itself to biological targets.
Table 1: Overview of Synthetic Steps for this compound and Related Derivatives
| Transformation Step | Precursor(s) | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|---|
| Purine Ring Formation (8-Oxo) | 6-chloro-N4-methyl-4,5-pyrimidinediamine | Urea, Heat (180°C) | Cyclization of the diaminopyrimidine with urea to form the 8-oxo-purine core. | |
| Chlorination at C6 | Hypoxanthine (B114508) (6-oxopurine) | Phosphoryl chloride (POCl₃) | Conversion of the 6-oxo group to a 6-chloro group, creating a reactive site for nucleophilic substitution. | google.com |
| N9-Alkylation | 6-chloropurine | Alkyl halides | Direct alkylation that typically yields a mixture of N7 and N9 isomers, with N9 being the major product. | acs.orgnih.gov |
Mechanisms of Reactivity in Biological Contexts
Once formed and introduced into a biological system, the reactivity of the 6-chloro-purine scaffold becomes paramount to its mechanism of action. The primary mode of reactivity is nucleophilic aromatic substitution at the C6 position.
The chlorine atom at C6 is an effective leaving group, rendering the C6 carbon electrophilic and susceptible to attack by biological nucleophiles. This is a key mechanism for the activity of many 6-chloropurine derivatives. google.com In a biological environment, the nucleophiles are typically the side chains of amino acid residues within proteins. Cysteine (via its thiol group), histidine (via its imidazole nitrogen), and lysine (B10760008) (via its primary amine) are common residues that can participate in this reaction. nih.gov
This reaction can lead to the formation of a stable, covalent bond between the purine derivative and the protein target. nih.gov Such covalent inhibition can result in the irreversible inactivation of an enzyme, leading to a prolonged biological effect. For example, the antitumor activity of 6-chloropurine has been linked to its metabolic conversion to S-(6-purinyl)glutathione, demonstrating the in-vivo reactivity of the C6 position with the thiol group of glutathione (B108866). medchemexpress.com This covalent modification strategy is increasingly utilized in drug design to achieve potent and selective inhibition of protein targets, including protein kinases and caspases. nih.govnih.gov
The 8-oxo group and the N9-methyl substituent also play critical roles by modulating the electronic properties of the purine ring and influencing molecular recognition. The 8-oxo group, in particular, can affect the reactivity of other positions on the purine ring and can participate in hydrogen bonding interactions within a protein's binding site, contributing to the affinity and specificity of the molecule.
Table 2: Proposed Reactivity Mechanisms in a Biological Context
| Reactive Site | Reaction Type | Potential Biological Nucleophile | Proposed Biological Outcome | Reference |
|---|---|---|---|---|
| C6-Carbon | Nucleophilic Aromatic Substitution | Thiol group (e.g., Cysteine, Glutathione) | Formation of a covalent thioether linkage, leading to irreversible enzyme inhibition or modification of peptides. | nih.govmedchemexpress.com |
| C6-Carbon | Nucleophilic Aromatic Substitution | Amine group (e.g., Lysine) | Covalent bond formation with protein targets, potentially disrupting protein function. | nih.gov |
| Purine Core | Non-covalent Interactions | Amino acid residues in binding pocket | Hydrogen bonding involving the 8-oxo group and other ring nitrogens, contributing to target affinity and specificity. | researchgate.net |
Applications and Future Research Directions for 6 Chloro 9 Methyl 7h Purin 8 9h One in Chemical Biology
Potential as a Lead Compound in Pharmaceutical Development
The purine (B94841) core is a well-established "privileged scaffold" in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities. The structure of 6-Chloro-9-methyl-7H-purin-8(9H)-one makes it an attractive starting point for the development of new therapeutic agents. The chlorine atom at the C6 position is a particularly useful handle, allowing for nucleophilic substitution reactions to introduce diverse functionalities and generate libraries of new compounds.
Research into structurally related purines has highlighted their potential in oncology. For instance, various 6,8,9-trisubstituted purine analogues have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. nih.gov Studies on derivatives such as 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamides have shown potent antiproliferative activity against lung cancer cells. nih.gov One such derivative demonstrated significant selectivity between cancer cells and normal cells, with an IC₅₀ value of 2.80 μM against the A549 lung cancer cell line. nih.gov This compound was found to inhibit cancer cell colony formation and migration, and to induce apoptosis. nih.gov
Furthermore, libraries of 6,8,9-polysubstituted purines have been prepared and tested against leukemia cell lines, with certain derivatives inducing cell death by apoptosis. rsc.org These findings underscore the potential of the purine framework as a basis for developing new anticancer agents. nih.govrsc.org The compound this compound serves as a key intermediate for accessing such medically relevant molecules, allowing chemists to systematically modify the structure to optimize potency and selectivity, a cornerstone of lead compound development.
Table 1: Bioactivity of Related Purine Derivatives
| Compound Class | Biological Activity | Target Cell Line(s) | Key Findings |
| 6,8,9-Trisubstituted purine analogues | Cytotoxic Activity | Huh7, HCT116, MCF7 | Certain analogues showed notable efficacy, surpassing clinically used controls like 5-Fluorouracil. nih.gov |
| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives | Antiproliferative Activity, Apoptosis Induction | A549, MGC803, PC-3 | Compound 8 showed potent and selective activity against A549 lung cancer cells (IC₅₀ = 2.80 μM). nih.gov |
| 6,8,9 poly-substituted purine analogues | Pro-apoptotic Induction | Jurkat (T-cell leukemia) | Derivatives with a benzoxy group at C6 exhibited significant antiproliferative activity by inducing apoptosis. rsc.org |
Development of Biochemical Probes and Research Tools for Cellular Pathways
Beyond its role as a potential therapeutic lead, this compound is a valuable precursor for creating biochemical probes. These specialized molecules are designed to interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate complex cellular pathways. The strategic placement of functional groups on the purine ring allows for the attachment of reporter tags like fluorophores or biotin, enabling the visualization and tracking of target proteins within cells.
The development of derivative libraries from purine scaffolds is a common strategy to identify tools for chemical biology. nih.gov For example, a library of 6,8,9-poly-substituted purines was screened against a panel of 96 human kinases involved in apoptosis. rsc.org This screen identified a derivative, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d), as an inhibitor of Death-Associated Protein Kinase 1 (DAPK-1). rsc.org This finding makes the compound a valuable tool to investigate the specific role of DAPK-1 in apoptosis, a process critical in both normal physiology and diseases like cancer. rsc.org
By modifying the this compound core, researchers can systematically generate a wide array of analogues. These analogues can then be used to probe structure-activity relationships (SARs), helping to map the binding pockets of enzymes and receptors. nih.gov This approach not only identifies potent and selective inhibitors but also provides critical insights into the function of these proteins in cellular signaling, making the purine scaffold a powerful tool for fundamental biological research.
Innovations in Synthetic Strategies for Highly Functionalized Purine Frameworks
The utility of this compound and its derivatives is directly linked to the efficiency and versatility of the synthetic methods used to produce them. The synthesis of purines can be challenging due to their complex structure, but recent advancements are making their production more efficient. numberanalytics.com These innovations are crucial for generating the chemical diversity needed for drug discovery and chemical biology.
Modern synthetic methodologies that can be applied to purine frameworks include:
Microwave-assisted synthesis : This technique uses microwave radiation to dramatically shorten reaction times and often improve product yields. numberanalytics.com It has been successfully applied to the synthesis of various purine derivatives.
Catalytic Synthesis : The use of transition metal catalysts or eco-friendly solid acid catalysts, such as cellulose (B213188) sulfuric acid, has enabled efficient one-pot syntheses of 6-chloro-8-substituted-9H-purines. numberanalytics.comresearchgate.net These methods offer advantages like high yields, short reaction times, and catalyst reusability. researchgate.net
Multicomponent Reactions (MCRs) : MCRs allow for the construction of complex molecules like purines from three or more simple starting materials in a single step. researchgate.net This approach is highly atom-efficient and provides rapid access to structurally diverse libraries of bioactive molecules. researchgate.net
Direct C-H Functionalization : Recently developed methods allow for the direct cyanation of the purine core at the C8 position without requiring a pre-installed leaving group. mdpi.com This strategy offers a more direct and efficient route to introduce new functional groups onto the purine scaffold. mdpi.com
These advanced synthetic strategies empower chemists to readily modify the this compound scaffold, creating highly functionalized frameworks for biological evaluation.
Integration with Advanced Screening and Bio-evaluation Methodologies
The development of novel purine derivatives goes hand-in-hand with advanced screening and evaluation techniques that can rapidly assess their biological potential. The integration of this compound into modern discovery workflows allows for its derivatives to be evaluated with high efficiency.
High-throughput screening (HTS) enables the rapid testing of large libraries of compounds against specific biological targets. For example, the screening of a purine library against 96 recombinant human kinases led to the identification of a specific DAPK-1 inhibitor. rsc.org This type of large-scale screening is essential for identifying initial hits from the diverse chemical space generated from a starting scaffold.
In addition to experimental screening, computational methods play a crucial role. In silico studies, such as molecular docking, can predict how a molecule will bind to a target protein. rsc.org This was used to identify dihydrofolate reductase as a potential target for benzimidazole (B57391) derivatives, a related heterocyclic system. rsc.org Such computational predictions help prioritize which derivatives of this compound should be synthesized and tested, saving time and resources. Furthermore, the application of artificial intelligence (AI) and machine learning (ML) is an emerging trend in chemistry that is expected to accelerate the discovery of new synthesis methods and novel applications for purine compounds. numberanalytics.com By combining the synthetic versatility of the purine core with these advanced evaluation methodologies, researchers can more effectively navigate the path from a simple chemical building block to a potent and selective biological modulator.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
